REACTION_CXSMILES
|
[F:1][C:2]1[CH:9]=[CH:8][CH:7]=[C:6]([O:10][CH3:11])[C:3]=1[C:4]#[N:5].C1C(=O)N([Br:19])C(=O)C1>OS(C(F)(F)F)(=O)=O>[Br:19][C:7]1[C:6]([O:10][CH3:11])=[C:3]([C:2]([F:1])=[CH:9][CH:8]=1)[C:4]#[N:5]
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Name
|
|
Quantity
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8.3 g
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Type
|
reactant
|
Smiles
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FC1=C(C#N)C(=CC=C1)OC
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Name
|
|
Quantity
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75 mL
|
Type
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solvent
|
Smiles
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OS(=O)(=O)C(F)(F)F
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Name
|
|
Quantity
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10.3 g
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Type
|
reactant
|
Smiles
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C1CC(=O)N(C1=O)Br
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Control Type
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AMBIENT
|
Type
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CUSTOM
|
Details
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The reaction mixture was stirred at RT for 1 h
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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ADDITION
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Details
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The reaction mixture was poured into ice
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Type
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EXTRACTION
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Details
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extracted twice with DCM
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Type
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WASH
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Details
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The combined organic layers were washed with brine
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over Na2SO4
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Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness
|
Type
|
CUSTOM
|
Details
|
The residue was purified by chromatography through a 330 g Redi-Sep column
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Type
|
WASH
|
Details
|
eluted with 10% to 50% EtOAc/hexane solvent system
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |